1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a complex organic compound characterized by its unique structural features, including a piperazine ring, an indole moiety, and a propanol group. This compound is notable for its potential therapeutic applications and has garnered interest in various scientific fields due to its complex interactions within biological systems.
1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is classified as a piperazine derivative, which is often explored for its pharmacological properties. Its structural components suggest potential activity as a receptor modulator or enzyme inhibitor.
The synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. The process can be outlined in several key stages:
The technical details of each reaction step include specific conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.
The molecular structure of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol can be represented by its IUPAC name and InChI string:
IUPAC Name: 1-(4-benzylpiperazin-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
InChI: InChI=1S/C35H37N3O/c1-27-17-18-33-32(23-27)34(29-13-7-3-8-14-29)35(30-15-9-4-10-16-30)38(33)26-31(39)25-37-21-19-36(20-22-37)24-28-11-5-2-6-12-28/h2–18,23,31,39H,19–22,24–26H2,1H3.
The molecular formula is C35H37N3O with a molecular weight of approximately 553.68 g/mol. The structural complexity contributes to its diverse chemical behavior and potential biological activity.
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-o l may involve several pathways:
The physical properties of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl -2,3-diphenyl-indol -1 -yl)-propan -2 -ol include:
Chemical properties include solubility in organic solvents and stability under various conditions. Its reactivity profile suggests it can participate in various organic transformations due to the presence of functional groups.
This compound has potential applications in scientific research and pharmacology:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1